2-Amino-1,3-benzothiazole-6-carbonyl chloride
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Overview
Description
2-Amino-1,3-benzothiazole-6-carbonyl chloride is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 2-position, a benzothiazole ring, and a carbonyl chloride group at the 6-position. It is a versatile intermediate used in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,3-benzothiazole-6-carbonyl chloride typically involves the reaction of 2-aminobenzenethiol with phosgene or its derivatives. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The reaction conditions usually involve the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrogen chloride generated during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,3-benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Nitro Derivatives and Amines: Formed through oxidation and reduction reactions.
Fused Heterocyclic Systems: Formed through cyclization reactions.
Scientific Research Applications
2-Amino-1,3-benzothiazole-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.
Industry: Used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-1,3-benzothiazole-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
2-Amino-1,3-benzothiazole-6-carbonyl chloride can be compared with other similar compounds such as:
2-Amino-6-chlorobenzothiazole: Similar structure but with a chlorine atom at the 6-position instead of a carbonyl chloride group.
2-Amino-6-methylbenzothiazole: Contains a methyl group at the 6-position.
2-Amino-6-ethoxybenzothiazole: Contains an ethoxy group at the 6-position.
The uniqueness of this compound lies in its carbonyl chloride group, which makes it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFHCLJAQQOHIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20603739 |
Source
|
Record name | 2-Amino-1,3-benzothiazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743384-25-0 |
Source
|
Record name | 2-Amino-6-benzothiazolecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743384-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,3-benzothiazole-6-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20603739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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